2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride

CAS No.: 1864054-40-9

Cat. No.: VC3019484

Molecular Formula: C9H16ClN3S

Molecular Weight: 233.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864054-40-9 |

|---|---|

| Molecular Formula | C9H16ClN3S |

| Molecular Weight | 233.76 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3S.ClH/c1-6-4-7(2)12-9(11-6)13-8(3)5-10;/h4,8H,5,10H2,1-3H3;1H |

| Standard InChI Key | GQVQFYZJDMNJTF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)SC(C)CN)C.Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)SC(C)CN)C.Cl |

Introduction

Chemical Properties and Structure

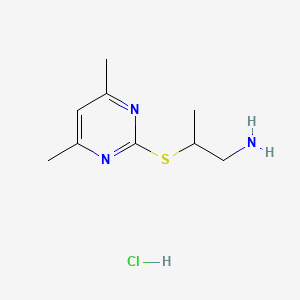

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride features a pyrimidine ring with methyl groups at positions 4 and 6, linked to a propan-1-amine chain via a thioether group at position 2. The hydrochloride salt form enhances stability and solubility in aqueous solutions, making it particularly valuable for biological research applications.

Physical and Chemical Data

The compound has been thoroughly characterized, with its key properties presented in Table 1.

| Property | Value |

|---|---|

| CAS Number | 1864054-40-9 |

| Molecular Formula | C9H16ClN3S |

| Molecular Weight | 233.76 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3S.ClH/c1-6-4-7(2)12-9(11-6)13-8(3)5-10;/h4,8H,5,10H2,1-3H3;1H |

| Standard InChIKey | GQVQFYZJDMNJTF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)SC(C)CN)C.Cl |

| PubChem Compound ID | 86262707 |

The compound contains a chiral center at the 2-position of the propan-1-amine chain, which can potentially lead to stereoisomers with different biological activities. The presence of the pyrimidine ring contributes to its aromaticity and potential for π-stacking interactions with biological targets.

Synthesis Methods

Standard Synthetic Approach

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride typically involves a nucleophilic substitution reaction. The most common approach uses 4,6-dimethylpyrimidine-2-thiol as a starting material, which reacts with 1-bromo-2-propanamine under basic conditions. This reaction often employs dimethylformamide (DMF) as a solvent and is conducted at room temperature. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

The general reaction scheme can be represented as:

4,6-dimethylpyrimidine-2-thiol + 1-bromo-2-propanamine → 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine → 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride

Alternative Synthetic Approaches

Comparative studies with similar compounds suggest that alternative approaches might involve:

-

Reactions utilizing various base catalysts to improve yields

-

Microwave-assisted synthesis for reduced reaction times

-

Use of phase-transfer catalysis for improved reaction efficiency

These approaches draw inspiration from the synthesis of analogous compounds like the 3-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine derivative, which shares a similar structural backbone but differs in the length of the carbon chain.

Biological Activities

Antimicrobial Properties

Research indicates that 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride and related compounds exhibit potential antimicrobial activity. The pyrimidine scaffold, coupled with the thioether linkage, appears to contribute significantly to these properties. The compound is of particular interest in medicinal chemistry for its ability to interact with biological targets, such as enzymes or receptors, potentially modulating enzyme activity crucial in therapeutic contexts.

Enzyme Inhibition Studies

Research into similar pyrimidine-thioether compounds has revealed promising enzyme inhibitory properties. Of particular note is the discovery that 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives function as inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in multiple biological processes including cell cycle regulation, autophagy, and immune responses. The structural similarity between these compounds and 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride suggests potential applications in SIRT2 inhibition, which could be valuable for treating diseases associated with SIRT2 dysregulation, including certain cancers.

Structure-Activity Relationship Studies

Comparison with Homologous Compounds

Comparative studies between 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride and its homologs, particularly 3-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride, provide valuable insights into structure-activity relationships. The primary difference between these compounds is the length of the carbon chain between the thioether and amine groups (propyl versus ethyl). This structural variation affects:

-

Molecular flexibility and conformation

-

Lipophilicity and membrane permeability

-

Binding affinity to target proteins

-

Pharmacokinetic properties

Research suggests that the shorter carbon chain in 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride may result in different biological activities compared to its 3-carbon analog, potentially offering unique therapeutic applications.

Effect of Pyrimidine Substitutions

The dimethyl substitution pattern on the pyrimidine ring significantly influences the compound's biological activity. Studies on related compounds indicate that:

-

The methyl groups at positions 4 and 6 enhance lipophilicity

-

These substitutions influence the electron distribution within the pyrimidine ring

-

The positioning affects interactions with biological targets

Modifications to these substituents have been explored in analogous compounds to optimize biological activity, suggesting potential avenues for the development of derivatives with enhanced properties.

Research Applications

Pharmacological Tools

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride serves as a valuable pharmacological tool for studying biological systems. Its well-defined structure and chemical properties make it suitable for investigating structure-activity relationships in drug development research. Additionally, the compound can be used as a building block for creating more complex molecules with targeted biological activities.

Comparative Research with Related Compounds

Table 2 presents a comparison of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride with structurally similar compounds, highlighting key differences and potential implications for research applications.

| Compound | Structural Difference | Potential Application Differences |

|---|---|---|

| 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride | Reference compound | Baseline for comparative studies |

| 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride | Longer carbon chain | Potentially different enzyme binding profiles |

| 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride | Ketone instead of amine group | Different hydrogen bonding capabilities |

| 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives | Addition of phenylacetamide group | Enhanced SIRT2 inhibition |

This comparative framework provides researchers with a basis for selecting the most appropriate compound for specific research objectives, considering factors such as target selectivity, physicochemical properties, and biological activity profiles.

Current Research Trends

Medicinal Chemistry Investigations

Current research is focused on exploring the medicinal chemistry aspects of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride and related compounds. These investigations aim to:

-

Optimize the structure for specific biological targets

-

Enhance pharmacokinetic properties

-

Reduce potential side effects

-

Develop structure-activity relationship models for predicting activity

These efforts are particularly relevant in the context of antimicrobial resistance and the ongoing search for novel anticancer agents.

Computational Studies

Computational approaches are increasingly being applied to study the molecular interactions of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride with potential biological targets. These studies involve:

-

Molecular docking simulations to predict binding modes

-

Quantum chemical calculations to understand electronic properties

-

Molecular dynamics simulations to explore conformational flexibility

-

QSAR (Quantitative Structure-Activity Relationship) analyses to guide structural optimization

These computational investigations complement experimental studies and provide valuable insights for rational drug design based on this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume